molecular formula NH4OH<br>H5NO B073608 Ammonium hydroxide CAS No. 1336-21-6

Ammonium hydroxide

Cat. No. B073608
CAS RN: 1336-21-6
M. Wt: 35.046 g/mol
InChI Key: VHUUQVKOLVNVRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ammonium hydroxide is synthesized by dissolving ammonia gas in water. The process is exothermic, and the concentration of ammonium hydroxide in the solution depends on the pressure and temperature of the gas and the water. Research has explored the synthesis of various derivatives and compounds using ammonium hydroxide as a catalyst or reactant, showcasing its versatility in chemical synthesis. For instance, Tetra-methyl ammonium hydroxide has been utilized as a mild and efficient catalyst for the synthesis of 4H-benzo[b]pyran derivatives via a one-pot three-component condensation in aqueous media, offering a neutral, mild condition for high-yield product synthesis (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Molecular Structure Analysis

Ammonium hydroxide's molecular structure is characterized by the presence of ammonium ions (NH4+) and hydroxide ions (OH-) in water. It doesn't exist as a pure compound but rather as a mixture of ammonia and water. Studies on related compounds, like ammonium oxide, reveal interesting molecular interactions, such as hydrogen bonding between ammonia and water molecules, which could offer insights into the behavior of ammonium hydroxide solutions (Siemons & Templeton, 1954).

Chemical Reactions and Properties

Ammonium hydroxide participates in a variety of chemical reactions, such as acting as a precursor for nitrosation reactions in the presence of primary and secondary amines. This unexpected reaction occurs when ammonium hydroxide is used at high pH levels, with acetonitrile as the organic modifier, indicating its reactive nature under specific conditions (Myers et al., 2013).

Physical Properties Analysis

The physical properties of ammonium hydroxide, such as its boiling point, freezing point, and density, are influenced by its concentration in water. The solution acts as a weak base due to the presence of hydroxide ions, which can accept protons. Its volatility and high pH make it suitable for various applications, including as a cleaning agent and for adjusting pH in industrial and laboratory settings.

Chemical Properties Analysis

Ammonium hydroxide's chemical properties include its role as a weak base, capable of neutralizing acids to form salts and water. It also acts as a complexing agent in some reactions. The compound's utility in improving chromatographic peak shapes for basic molecules and enhancing electrospray ionization compared to classical additives highlights its significant role in analytical chemistry (Hamman et al., 2011).

Scientific Research Applications

  • Food Industry : Ammonium hydroxide is used as a pH regulating agent and for controlling microorganisms in meat products. It contributes to improving the quality characteristics of meat derivatives, such as lowering pathogen activity and extending shelf life (Acevedo-Correa et al., 2018).

  • Chemical Synthesis : In the chemical synthesis of oligoribonucleotides, ammonium hydroxide is used to remove protective groups. It plays a critical role in the deacylation process without causing chain cleavage (Wu et al., 1989).

  • Biotechnology and Molecular Biology : Ammonium hydroxide is effective in the recovery of nucleic acids from immobilized biotin-streptavidin complexes, useful in techniques like MALDI-TOF mass spectrometry for analyzing DNA from complex enzymatic reactions (Jurinke et al., 1997).

  • Material Science : It's used in the study of periodic precipitation patterns, particularly in the formation of Liesegang rings of cobalt hydroxide in agar gel medium (Rajurkar & Ambekar, 2015).

  • Bioelectrochemical Systems : Ammonium hydroxide acts as a sustainable proton shuttle in bioelectrochemical systems, facilitating pH control and enhancing current generation (Cord-Ruwisch et al., 2011).

  • Archaeology : It is used for recovering DNA and protein from residues on stone tools, aiding in the analysis of ancient materials and artifacts (Shanks et al., 2004).

  • Meat Science : Ammonium hydroxide has been studied for its effect on the ultrastructure and tenderness of buffalo meat, showing that it can be used to tenderize tough meat (Naveena et al., 2011).

  • Nanotechnology : In the synthesis of silica nanoparticles, ammonium hydroxide serves as a catalyst, influencing the size of the nanoparticles produced (Norazmi et al., 2018).

  • Electronics and Ceramic Industry : Tetramethyl ammonium hydroxide is used as a dispersant for SiC aqueous suspensions in the electronic and ceramic industries, influencing the rheological behavior of suspensions (Li et al., 2004).

  • Aerospace and Thermal Management : Ammonium hydroxide is studied for spray cooling applications, particularly for high heat flux removal in aerospace electronics and electro-optics (Bostanci et al., 2017).

Future Directions

The future of ammonium hydroxide is likely to be influenced by efforts to reach net-zero emissions . It is expected that there will be a need for greater ammonia production during a period when many governments around the world will be working on implementing commitments to bring their economies’ emissions down towards net zero .

properties

IUPAC Name

azanium;hydroxide
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InChI

InChI=1S/H3N.H2O/h1H3;1H2
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InChI Key

VHUUQVKOLVNVRT-UHFFFAOYSA-N
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Canonical SMILES

[NH4+].[OH-]
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Molecular Formula

H5NO, NH4OH
Record name AMMONIUM HYDROXIDE
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DSSTOX Substance ID

DTXSID4020080
Record name Ammonium hydroxide
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Molecular Weight

35.046 g/mol
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Physical Description

Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes., Gas or Vapor; Gas or Vapor, Liquid; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Clear, colourless solution, having an exceedingly pungent, characteristic odour, Very volatile colorless solution of ammonia in water; [ICSC], VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR.
Record name AMMONIUM HYDROXIDE
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Boiling Point

38 °C (25%)
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Solubility

Exists only in solution, Solubility in water: miscible
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Density

About 0.90 @ 25 °C/25 °C, Relative density (water = 1): 0.9 (25%)
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Vapor Density

Relative vapor density (air = 1): 0.6
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Vapor Pressure

2160 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 48 (25%)
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Product Name

Ammonium Hydroxide

Color/Form

Colorless liquid

CAS RN

1336-21-6
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Record name Ammonium hydroxide ((NH4)(OH))
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Melting Point

-58 °C (25%)
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-[4-(4-pyridyl)piperazin-1-yl]phenol (1.98 g) in dichloromethane (30 ml) at 15° C. was added triphenylphosphine (2.04 g) followed by dropwise addition of diethyl azodicarboxylate (1.35 g). The mixture was stirred until complete solution was obtained. Methyl-4-hydroxy-3-vinylbutyrate (1.12 g) was added dropwise and the mixture stirred for 4 hours. The solid which had precipitated during the reaction was the starting phenol and was filtered off. The filtrate was evaporated and the residue treated with ethyl acetate (20 ml) and filtered. The filtrate was extracted with 2N hydrochloric acid (2×10 ml) and the aqueous layer separated and basified with 0.89 S.G. ammonium hydroxide. The precipitate was extracted twice into ethyl acetate and the combined extracts filtered through phase separating paper and evaporated. The residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane/0.89 S. G. ammonium hydroxide v:v:v 7.5/92.5/0.75 to give RS methyl 4-[4-[4-(4-pyridyl)piperazin-1-yl]-phenoxy]-3-vinylbutyrate (0.29 g); NMR(CDCl3) δ 8.3(2H,d), 6.88(4H,m), 6.70(2H,d), 5.85(1H,m), 5.20(2H,m), 3.90(2H,m), 3.67(3H,s), 3.48(2H,m), 3.18(2H,m), 3.06(1H,m), 2.68(1H,m), 2.47(1H,m), 1.80(1H,br); m/e 382 (M+H)+.
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine, prepared as described in PCT Application WO 01/44250, was coupled with 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one 1b, as described herein. 2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one (150 mg, 0.46 mmol) was combined with bromobezene (97 μL, 0.92 mmol), potassium carbonate (127 mg, 0.92 mmol), palladium acetate (5 mg, 5 mol %), and triphenylphosphine (13 mg, 10 mol %) in DMF (6 mL). The mixture was heated in a 140° C. bath for 2 d, then concentrated onto silica gel followed by eluting with 300:10:1 CH2Cl2:MeOH:NH4OH) to afford 50 mg of 6,7-dimethoxy-2-(3-phenyl-5,6-dihydro-8H-imidazo[1,2-α]pyrazin-7-yl)-1H-quinazolin-4-one, 904, mp: >300° C, M+=403.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
97 μL
Type
reactant
Reaction Step Four
Quantity
127 mg
Type
reactant
Reaction Step Five
Quantity
13 mg
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven
Quantity
5 mg
Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A pressure flask was charged with N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (980 mg, 2.39 mmol) and ammonium acetate (1.25 g). The flask was sealed and heated to 160° C. The solids soon melted to give a viscous oil and heating was continued for 24 h. The reaction mixture was cooled and treated with H2O and NH4OH solution until pH reached ˜12. The mixture was then extracted with CHCl3 (3×). The combined organic portions were washed with brine, dried with Na2SO4 and concentrated. Column chromatography (SiO2, 5% MeOH/CHCl3 saturated with NH4OH) gave N-{2-[4-amino-2-(ethoxymethyl)-6,7-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (584 mg) as a tan foam. MS m/z 334 (M+H). 1H NMR (300 MHz, CDCl3) δ 5.57 (s, 1H), 4.92 (s, 2H), 4.77 (s, 2 H), 4.71 (br s, 2 H), 3.62 (q, J=7.0 Hz, 2H), 2.44 (s, 6H), 1.96 (s, 3H), 1.30 (s, 6 H), 1.24 (t, J=7.0 Hz, 3H).
Name
N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a turbid solution of 5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine (0.500 g; 1.53 mmol) in 25 mL of ethanol was added hydrazine hydrate (0.600 mL; 12.24 mmol). The solution was warmed to 55° C., where Raney-nickel (50% in water) was added to the reaction to keep a constant evolution of gas. After 45 minutes, the hot reaction mixture was filtered through a Celite plug and rinsed with a copious amount of hot methanol. The filtrate was concentrated in vacuo to give 0.890 g of an opaque solid. The product was purified by flash silica gel chromatography; (eluant, 2% to 8% methanol-methylene chloride with 0.1% ammonium hydroxide) to afford 0.310 g (65%) of the desired product as a white solid. Mp. 118–120° C. 1H NMR δ (300 MHz, DMSO-d6) 1.31–1.46 (m, 2H), 1.70–1.93 (m, 8H), 7.0 (d, 1H), 7.1 (br, 2H, 2NH), 7.31–7.34 (dt, 1H, J=8 Hz), 7.41–7.46 (t, 2H), 7.55–7.58 (d, 1H), 7.62 (s, 1H), 7.72 (s, 1H); MS (ECI(+ve)) m/z 311 (M+H)+.
Name
5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.1%
Yield
65%

Synthesis routes and methods V

Procedure details

A solution of example 673B (200 mg, 0.5 mmol) in DMF (2.5 mL) was treated with N-methylpiperazine (0.3 mL, 2.7 mmol) and K2CO3 (350 mg, 2.5 mmol), heated at 70° C. for 1 hour, allowed to cool to room temperature, and partitioned between water and CH2Cl2. The organic extract was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified via silica gel chromatography eluting with 10% MeOH in CH2Cl2: 0.1% NH4OH to give 135 mg of the title compound (63% yield). MS (ESI(+)) m/e 416.8, 418.8 (M+H)+.
Name
solution
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Yield
0.1%
Yield
63%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium hydroxide

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